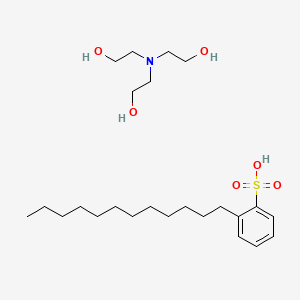

Triethanolamine o-dodecylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triethanolamine o-dodecylbenzenesulfonate is a chemical compound with the molecular formula C24H45NO6S. It is an acidic salt of an amine and is generally soluble in water. This compound is commonly used as a surfactant due to its excellent cleansing, foaming, emulsifying, wetting, dispersing, and solubilizing abilities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most widely used method for preparing triethanolamine o-dodecylbenzenesulfonate involves a sulfonation reaction through a continuous reactor, such as a falling film reactor. In this process, dodecylbenzene reacts with sulfur trioxide, and the resulting product is neutralized with triethanolamine to obtain the final compound . The reaction conditions typically include a mole ratio of sulfur trioxide to alkyl benzenes of 1:1 and a temperature range of 30-60°C .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The continuous reactor method ensures a consistent and high-quality product. The final product is usually available as a clear yellow liquid in aqueous solutions with concentrations ranging from 40% to 60% .

Análisis De Reacciones Químicas

Types of Reactions: Triethanolamine o-dodecylbenzenesulfonate primarily undergoes acid-base neutralization reactions. It reacts as an acid to neutralize bases, generating heat in the process . It does not typically act as an oxidizing or reducing agent but can catalyze organic reactions .

Common Reagents and Conditions: The compound reacts with bases under moderate conditions, typically in aqueous solutions. The resulting solutions contain moderate concentrations of hydrogen ions and have pH values of less than 7.0 .

Major Products Formed: The major products formed from the reactions of this compound are typically neutralized salts and water. The compound does not undergo significant decomposition under standard conditions .

Aplicaciones Científicas De Investigación

Triethanolamine o-dodecylbenzenesulfonate has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant in various formulations to enhance the solubility and stability of compounds . In biology, it is used in cell culture media and other biological preparations to improve cell growth and viability . In medicine, it is used in pharmaceutical formulations to enhance the delivery and efficacy of active ingredients . In industry, it is used in detergents, cleaners, and other household products due to its excellent cleansing and foaming properties .

Mecanismo De Acción

The mechanism of action of triethanolamine o-dodecylbenzenesulfonate involves its ability to act as a surfactant. It reduces the surface tension of liquids, allowing them to spread more easily and interact with other substances. This property is particularly useful in cleaning and emulsifying applications . The compound interacts with molecular targets such as lipids and proteins, disrupting their structure and function to achieve its effects .

Comparación Con Compuestos Similares

Similar Compounds:

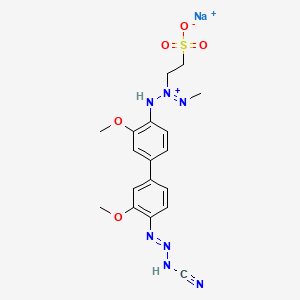

- Sodium dodecylbenzenesulfonate

- Decylbenzenesulfonate

- Tridecylbenzenesulfonate

- Ammonium dodecylbenzenesulfonate

- Calcium dodecylbenzenesulfonate

- DEA-dodecylbenzenesulfonate

- Isopropylamine dodecylbenzenesulfonate

- Magnesium isododecylbenzenesulfonate

- MIPA-dodecylbenzenesulfonate

- Potassium dodecylbenzenesulfonate

Uniqueness: Triethanolamine o-dodecylbenzenesulfonate is unique among these compounds due to its specific combination of triethanolamine and dodecylbenzenesulfonate. This combination provides it with unique properties such as enhanced solubility, stability, and surfactant abilities, making it particularly effective in a wide range of applications .

Propiedades

Número CAS |

4318-04-1 |

|---|---|

Fórmula molecular |

C24H45NO6S |

Peso molecular |

475.7 g/mol |

Nombre IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;2-dodecylbenzenesulfonic acid |

InChI |

InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);8-10H,1-6H2 |

Clave InChI |

BTMZHHCFEOXAAN-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CO)N(CCO)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)